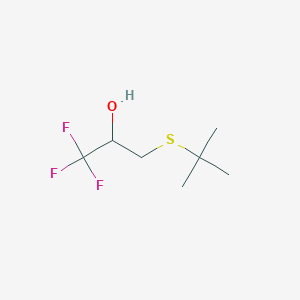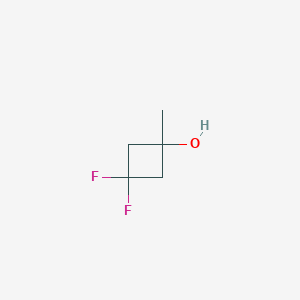
3,3-Difluoro-1-methyl-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-methyl-cyclobutanol is a chemical compound with the molecular formula C5H8F2O It is a cyclobutanol derivative where two fluorine atoms are attached to the third carbon and a methyl group is attached to the first carbon of the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-cyclobutanol typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the difluoromethylation of cyclobutanol derivatives. This can be achieved using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-methyl-cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,3-Difluoro-1-methyl-cyclobutanone.
Reduction: 3,3-Difluoro-1-methyl-cyclobutane.
Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-methyl-cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but lacks the methyl group.
1-Methyl-3,3-difluorocyclobutane: Similar structure but lacks the hydroxyl group.
3,3-Difluoro-1-methylcyclobutylmethanol: Similar structure with an additional methylene group.
Uniqueness
3,3-Difluoro-1-methyl-cyclobutanol is unique due to the presence of both fluorine atoms and a methyl group on the cyclobutane ring. This combination of substituents can significantly influence the compound’s reactivity and binding properties, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H8F2O |
|---|---|
Molekulargewicht |
122.11 g/mol |
IUPAC-Name |
3,3-difluoro-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3 |
InChI-Schlüssel |
NUCXHBHYIAPOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


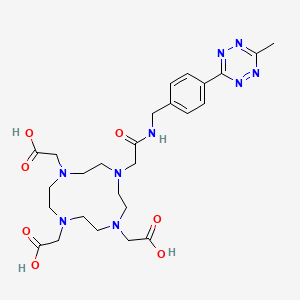
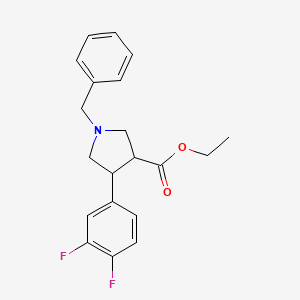

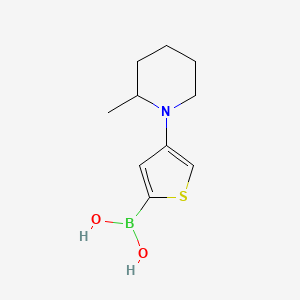

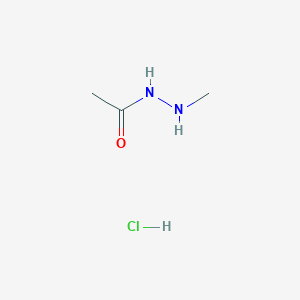
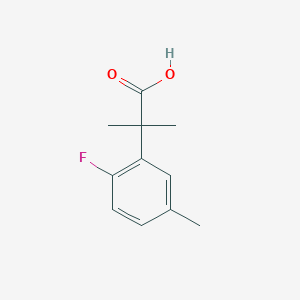
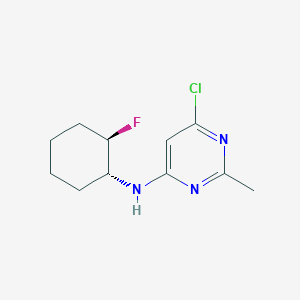
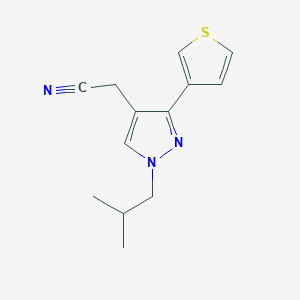
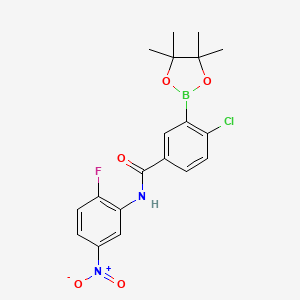
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)

